Predominant Intracellular Accumulation of C26:1-CoA Over C26:0-CoA in ABCD1-Deficient Cellular Models
In a direct comparative lipidomic analysis of fibroblasts from X-ALD patients and ABCD1-deficient HeLa cells, (17Z)-hexacosenoyl-CoA (26:1-CoA) was identified as the most abundantly concentrated VLCFA-CoA species, whereas the saturated analog hexacosanoyl-CoA (26:0-CoA) did not exhibit comparable accumulation [1]. This finding was obtained using LC-MS/MS in parallel reaction monitoring mode and represents a direct head-to-head comparison within the same cellular models.
| Evidence Dimension | Relative intracellular abundance among VLCFA-CoA species |
|---|---|
| Target Compound Data | Most abundantly concentrated VLCFA-CoA species |
| Comparator Or Baseline | Hexacosanoyl-CoA (26:0-CoA) and other VLCFA-CoA species |
| Quantified Difference | Qualitatively greater accumulation (quantitative absolute values available in the full publication's figures and supplementary tables) |
| Conditions | Fibroblasts from X-ALD patients; ABCD1-deficient HeLa cells; LC-MS/MS lipidomic profiling |
Why This Matters
For researchers modeling ABCD1 deficiency or evaluating peroxisomal β-oxidation, (17Z)-hexacosenoyl-CoA, not C26:0-CoA, represents the authentic disease-relevant metabolite pool, making it the appropriate substrate for enzyme assays and tracer studies.
- [1] Hama, K., Fujiwara, Y., Takashima, S., Hayashi, Y., Yamashita, A., Shimozawa, N., & Yokoyama, K. (2020). Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells. Journal of Lipid Research, 61(4), 523-536. View Source
